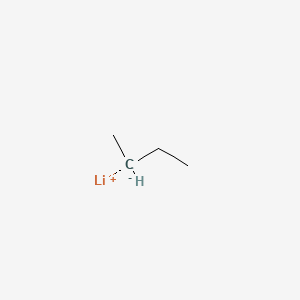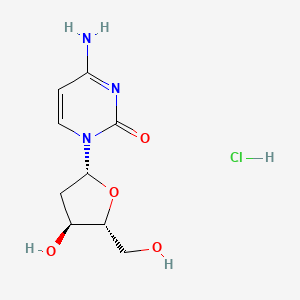
2,6-Diacetoxi-naftaleno
Descripción general
Descripción
2,6-Diacetoxynaphthalene is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diacetoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diacetoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica del 2,6-Diacetoxi-naftaleno, también conocido como Diacetoxi-2,6-naftaleno. Sin embargo, la información detallada sobre aplicaciones específicas de este compuesto en la investigación científica no está fácilmente disponible o puede no estar bien documentada en línea. A continuación se presentan algunos hallazgos generales de la búsqueda:
- This compound figura con su estructura, nombres químicos, propiedades físicas y químicas, clasificación, patentes, literatura, actividades biológicas, información de seguridad/peligros/toxicidad y listas de proveedores .
- Los derivados del naftaleno se han destacado por su alta afinidad electrónica, buena movilidad de portadores de carga y excelente estabilidad térmica y oxidativa. Estas propiedades los convierten en candidatos prometedores para aplicaciones en electrónica orgánica, dispositivos fotovoltaicos y pantallas flexibles .
Propiedades químicas e información del proveedor
Información de patentes
Derivados del naftaleno en general
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with the hemoglobin subunits, potentially altering their function
Biochemical Pathways
The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined .
Pharmacokinetics
Information on the compound’s bioavailability is also lacking . These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2,6-Diacetoxynaphthalene interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence 2,6-diacetoxynaphthalene is currently lacking .
Propiedades
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-47-7 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2,6-Diacetoxynaphthalene based on the research?
A1: The research paper focuses on determining the crystal structure of 2,6-Diacetoxynaphthalene using X-ray diffraction. [] This technique allows scientists to understand the arrangement of molecules within the crystal lattice, providing valuable insights into the compound's physical and chemical properties. While the abstract doesn't provide specific details about the determined structure, it indicates that this research contributes to the understanding of 2,6-Diacetoxynaphthalene at a molecular level.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)







